molecular formula C11H20N2O5 B8526374 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid

3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid

Cat. No.: B8526374
M. Wt: 260.29 g/mol
InChI Key: UAFBXOICOJEVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid typically involves the protection of amino groups using the Boc group. One common method involves the reaction of 3-aminopropionic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like EDCI or DCC.

Common Reagents and Conditions

    Triethylamine: Used as a base in the Boc protection reaction.

    Tert-butyl chloroformate: The reagent for introducing the Boc group.

    EDCI or DCC: Coupling reagents for peptide synthesis.

    Acidic Conditions: For the removal of the Boc group.

Major Products Formed

    Free Amines: Formed upon the removal of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)propyl bromide
  • Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
  • tert-Butyl N-(3-bromopropyl)carbamate

Uniqueness

3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-6-4-8(14)12-7-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)

InChI Key

UAFBXOICOJEVCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCCC(=O)O

Origin of Product

United States

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